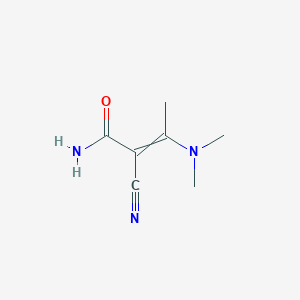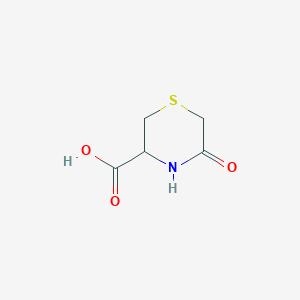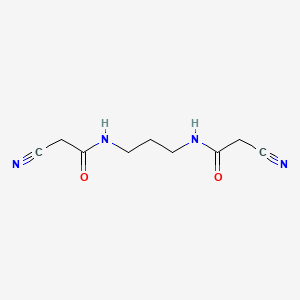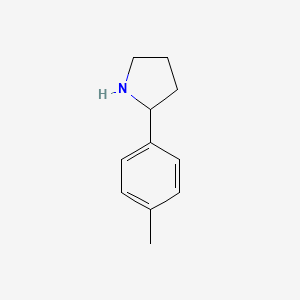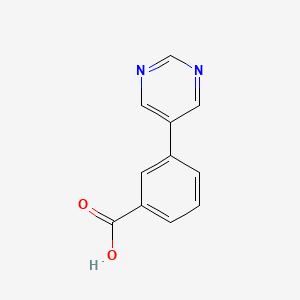
3-Pyrimidin-5-yl-benzoic acid
Vue d'ensemble
Description
3-Pyrimidin-5-yl-benzoic acid is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Condition Optimization for Synthesis : A study by Liu et al. (2020) focuses on the synthesis of a closely related compound, 5-methyl-2-(pyrimidin-2-yl)benzoic acid, which is a molecular fragment of the orexin Filorexant (MK-6096). This research highlights a new methodology for synthesizing this compound, offering advantages like a shorter synthetic pathway and high yield, which can be pivotal in medicinal chemistry applications (Liu, Zhao, Yu, & Liu, 2020).
Development of Novel Synthesis Methods : Quiroga et al. (2007) report the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines, showcasing another example of innovative synthesis techniques involving pyrimidine derivatives. These advancements contribute to the broader field of organic synthesis and drug development (Quiroga, Portilla, Abonía, Insuasty, Nogueras, & Cobo, 2007).
Biomedical Research
Antitumor and Antifolate Activities : Research by Gangjee et al. (2007, 2005) highlights the antitumor potential of pyrimidine derivatives. They developed compounds that act as inhibitors of dihydrofolate reductase (DHFR), a key target in cancer therapy. This demonstrates the significant role of pyrimidine derivatives in developing new antitumor agents (Gangjee, Zeng, Talreja, McGuire, Kisliuk, & Queener, 2007); (Gangjee, Lin, Kisliuk, & McGuire, 2005).
Osteoporosis Treatment : Coleman et al. (2004) discovered potent antagonists of the αvβ3 receptor, including a derivative of pyrimidin-5-yl-benzoic acid. These compounds showed promise in preclinical models for the treatment of osteoporosis, illustrating another significant biomedical application of pyrimidine derivatives (Coleman, Brashear, AskewBen, Hutchinson, Mcvean, Dưỡng, Feuston, Fernández-Metzler, Gentile, Hartman, Kimmel, Leu, Lipfert, Merkle, Pennypacker, Prueksaritanont, Rodan, Wesolowski, Rodan, & Duggan, 2004).
Material Science and Electronics
- Electron Transporting Materials : Yin et al. (2016) developed new pyrimidine-containing compounds with applications in electronic materials. These compounds have been utilized in organic light-emitting devices, demonstrating the utility of pyrimidine derivatives in the field of material science and electronics (Yin, Chen, Peng, Xiang, Xie, Zhu, Zhong, Li, Su, & Yang, 2016).
Agricultural Chemistry
- Synthetic Plant Growth Regulators : Harris et al. (1979) explored the synthesis of o-carboxyphenyl derivatives of pyrimidine for potential use as plant growth regulators. This demonstrates the application of pyrimidine derivatives in agricultural chemistry, potentially influencing plant growth and productivity (Harris, Huppatz, & Teitei, 1979).
Safety and Hazards
Mécanisme D'action
Target of Action
Pyrimidine derivatives have been studied for their potential in targeting various cancers .
Mode of Action
Pyrimidine derivatives are known to interact with their targets, leading to changes that can inhibit the growth of cancer cells
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways involved in cell growth and proliferation . The downstream effects of these pathway alterations can lead to the inhibition of cancer cell growth .
Result of Action
Pyrimidine derivatives are known to have anticancer activities, suggesting that they may induce cell death or inhibit cell growth .
Analyse Biochimique
Biochemical Properties
3-Pyrimidin-5-yl-benzoic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with enzymes such as dihydrofolate reductase and thymidylate synthase, which are crucial in the synthesis of nucleotides. The interaction with dihydrofolate reductase involves the inhibition of the enzyme’s activity, leading to a decrease in the production of tetrahydrofolate, a cofactor necessary for the synthesis of purines and thymidylate . Additionally, this compound has been observed to bind with proteins involved in cell signaling pathways, influencing various cellular processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can impact pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Furthermore, this compound has been reported to affect gene expression by interacting with transcription factors and altering their binding affinity to DNA .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, the compound binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate . This inhibition disrupts the folate cycle, leading to a decrease in nucleotide synthesis. Additionally, this compound can interact with DNA and RNA, affecting their stability and function . The compound’s ability to form hydrogen bonds and hydrophobic interactions with nucleic acids contributes to its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Exposure to light and extreme pH conditions can lead to its degradation, resulting in the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation. The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the folate cycle and nucleotide metabolism . Additionally, this compound can affect metabolic flux by altering the levels of key metabolites, such as dihydrofolate and tetrahydrofolate . These interactions can have downstream effects on DNA synthesis and repair, as well as cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also dependent on its ability to cross cellular membranes and its affinity for different tissue types .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound has been observed to localize in the nucleus, where it can interact with DNA and RNA . Additionally, this compound can be found in the cytoplasm, where it interacts with various enzymes and signaling proteins . Targeting signals and post-translational modifications play a role in directing the compound to specific cellular compartments, influencing its biological activity .
Propriétés
IUPAC Name |
3-pyrimidin-5-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-3-1-2-8(4-9)10-5-12-7-13-6-10/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQRFVRGUHUTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400506 | |
| Record name | 3-Pyrimidin-5-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-74-6 | |
| Record name | 3-Pyrimidin-5-yl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]proline](/img/structure/B1307519.png)
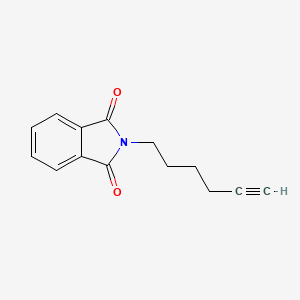
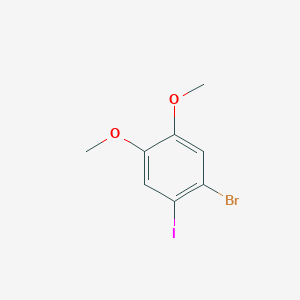
![[2-[(2-Fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 4-nitrobenzoate](/img/structure/B1307524.png)
![4-{[6-(tetrahydro-2H-pyran-2-yloxy)hexyl]oxy}benzenecarboxylic acid](/img/structure/B1307527.png)



